molecular formula C23H23FN4O B2440242 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-(2-methylphenyl)acetamide CAS No. 1396858-33-5

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-(2-methylphenyl)acetamide

Cat. No.: B2440242
CAS No.: 1396858-33-5
M. Wt: 390.462
InChI Key: BFJQRTYXSJTYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-(2-methylphenyl)acetamide is a chemical entity that has garnered interest in various scientific fields

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O/c1-16-6-2-3-7-17(16)14-23(29)25-18-12-13-28(15-18)22-11-10-21(26-27-22)19-8-4-5-9-20(19)24/h2-11,18H,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJQRTYXSJTYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-(2-methylphenyl)acetamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized synthetic routes that are cost-effective and environmentally friendly. The process involves large-scale reactors, continuous monitoring, and quality control to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-(2-methylphenyl)acetamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of This compound are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-(2-methylphenyl)acetamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: is investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-(2-methylphenyl)acetamide: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as or , may exhibit similar chemical properties but differ in their biological activities and applications.

    Uniqueness: The unique structural features of , such as the presence of a fluorine atom and specific functional groups, contribute to its distinct chemical and biological properties.

Biological Activity

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-(2-methylphenyl)acetamide, with CAS number 1396892-50-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC24_{24}H23_{23}FN4_{4}O
Molecular Weight402.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. It is hypothesized that the pyridazinyl and pyrrolidinyl moieties contribute to its binding affinity and selectivity for these targets. The presence of the fluorophenyl group may enhance lipophilicity, facilitating membrane penetration and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. In vitro studies have shown that derivatives containing pyrrolidine structures often demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, related pyrrolidine derivatives have MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antibacterial Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that certain modifications led to enhanced antibacterial activity. The compound showed promising results in inhibiting the growth of resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Antifungal Activity : Another investigation highlighted the antifungal properties of similar compounds, with some exhibiting MIC values as low as 16.69 µM against Candida albicans. This indicates a potential application in treating fungal infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the phenyl rings significantly influence biological activity. The introduction of electron-withdrawing or electron-donating groups can enhance or diminish the compound's efficacy against specific pathogens. For instance, halogen substitutions have been shown to increase antimicrobial activity by altering electronic properties and steric factors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-(2-methylphenyl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions. Key steps include:

  • Substitution reactions : Alkaline conditions for coupling fluorophenyl-pyridazine intermediates with pyrrolidine derivatives (e.g., using 2-fluorophenylpyridazine and pyrrolidin-3-amine precursors) .
  • Condensation : Acetamide formation via reaction of aniline intermediates with activated carboxylic acids (e.g., cyanoacetic acid) under condensing agents like DCC or EDCI .
  • Microwave-assisted synthesis : Accelerates cyclization or coupling steps, improving yield and reducing reaction time compared to conventional heating .

Q. How is the molecular structure of this compound characterized?

  • Analytical techniques :

  • X-ray crystallography : Resolves stereochemistry and confirms the pyridazine-pyrrolidine linkage (e.g., as seen in related pyridazin-3-amine derivatives) .
  • NMR spectroscopy : Assigns protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and fluorophenyl group (δ 7.0–7.5 ppm) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z ~420 for [M+H]⁺) .

Q. What are the key intermediates in its synthesis?

  • Critical intermediates :

  • 6-(2-Fluorophenyl)pyridazin-3-amine : Prepared via nitro-group reduction (e.g., Fe/HCl) followed by Suzuki coupling for fluorophenyl introduction .
  • N-(pyrrolidin-3-yl)acetamide precursors : Synthesized by nucleophilic substitution between pyrrolidine derivatives and activated acetamide halides .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity for scalable production?

  • Catalytic methods : Use Fe₂O₃@SiO₂/In₂O₃ nanoparticles to enhance coupling efficiency and reduce side reactions (e.g., in pyridazine-pyrrolidine bond formation) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while ethanol/water mixtures facilitate crystallization .
  • Microwave irradiation : Achieves >85% yield in pyridazine ring closure steps (vs. 60–70% with conventional heating) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Modification strategies :

  • Fluorophenyl substituents : Replace 2-fluorophenyl with 3- or 4-fluoro analogs to assess impact on target binding .
  • Pyrrolidine ring substitution : Introduce methyl or hydroxyl groups to evaluate steric/electronic effects on pharmacokinetics .
    • Assays :
  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Q. How can contradictions in biological activity data be resolved?

  • Troubleshooting steps :

  • Assay validation : Replicate results across multiple cell lines or enzymatic assays to rule out false positives .
  • Metabolic stability tests : Use liver microsomes to assess if rapid metabolism explains inconsistent in vivo vs. in vitro activity .
  • Solubility adjustments : Optimize DMSO concentration or use lipid-based carriers to ensure compound bioavailability .

Q. What computational methods predict the compound’s target interactions and electronic properties?

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict reactivity, particularly for the fluorophenyl and acetamide moieties .
  • Molecular docking : Simulates binding to kinase domains (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

Q. How can metabolic stability and toxicity be systematically assessed?

  • In vitro models :

  • CYP450 inhibition assays : Identify metabolic liabilities using human liver microsomes .
  • Ames test : Screen for mutagenicity with Salmonella typhimurium strains .
    • In vivo models :
  • Rodent pharmacokinetics : Measure plasma half-life (t½) and clearance rates after oral/intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.